molecular formula C15H15NO2 B8545530 Ethyl 5-benzylnicotinate

Ethyl 5-benzylnicotinate

Cat. No. B8545530
M. Wt: 241.28 g/mol
InChI Key: HOCWHFBRGNDILN-UHFFFAOYSA-N
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Patent
US07872009B2

Procedure details

A suspension of Zn (1.0 g, 15 mmol) and I2 (130 mg, 0.5 mmol) in DMA (15 mL) was stirred vigorously until the red color dissipated (3-5 min). Benzyl bromide (1.7 g, 10 mmol) was introduced and the resulting slurry was heated at 80° C. for 2.5 h at which point Cl2Pd(PPh3)2 (250 mg, 0.35 mmol) and a solution of ethyl-5-bromonicotinate (1.1 g, 5.0 mmol) in benzene (10 mL) were introduced and the reaction was heated at 80° C. for 1 h. The reaction was allowed to cool to room temperature and was diluted with EtOAc (100 mL). The mixture was poured into NaHCO3 (5% aqueous, 100 mL). The layers were separated and the aqueous layer was extracted with EtOAc (2×50 mL). The combined organic layers were sequentially washed with H2O (3×100 mL) and brine before being dried over Na2SO4. Concentration and purification by silica gel chromatography (hexane→50% EtOAc/hexane) provided the title compound as a brown oil. MS m/z: 242.1 (M+1).
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3)2
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
130 mg
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
II.[CH2:3](Br)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([O:13][C:14](=[O:22])[C:15]1[CH:20]=[C:19](Br)[CH:18]=[N:17][CH:16]=1)[CH3:12].C([O-])(O)=O.[Na+]>CC(N(C)C)=O.C1C=CC=CC=1.CCOC(C)=O.[Zn]>[CH2:11]([O:13][C:14](=[O:22])[C:15]1[CH:20]=[C:19]([CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:18]=[N:17][CH:16]=1)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
Cl2Pd(PPh3)2
Quantity
250 mg
Type
reactant
Smiles
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(C1=CN=CC(=C1)Br)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
130 mg
Type
reactant
Smiles
II
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously until the red color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(3-5 min)
Duration
4 (± 1) min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were sequentially washed with H2O (3×100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by silica gel chromatography (hexane→50% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CN=CC(=C1)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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